(6R)-6-phenyl-1,3-diazinane-2,4-dione
Description
(6R)-6-Phenyl-1,3-diazinane-2,4-dione is a chiral heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and an average mass of 190.202 g/mol (monoisotopic mass: 190.074228 g/mol) . Its structure features a six-membered diazinane ring (1,3-diazinane) substituted at the 6-position with a phenyl group in the R configuration. The compound is also known by systematic names such as (6R)-6-Phenyldihydro-2,4(1H,3H)-pyrimidinedione and is registered under CAS RN 6300-95-4 . The stereochemistry at the 6-position is critical, as enantiomers often exhibit distinct physicochemical and biological properties.
The diazinane-dione core provides two ketone groups (at positions 2 and 4) and two amine groups, enabling participation in hydrogen bonding and coordination chemistry.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(6R)-6-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14)/t8-/m1/s1 |
InChI Key |
GTYVCYXIFVPPIP-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(NC(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-phenyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the diazinane ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (6R)-6-phenyl-1,3-diazinane-2,4-dione may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-phenyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the diazinane ring or the phenyl group, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
(6R)-6-phenyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism by which (6R)-6-phenyl-1,3-diazinane-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in the Diazinane-Dione Family
Several compounds share the 1,3-diazinane-2,4-dione scaffold but differ in substituents and stereochemistry. Key examples include:
Key Observations :
- Substituent Effects : The phenyl group in the target compound contributes to planar aromatic interactions, whereas fluorophenyl (in ) and bromo-methoxy groups (in ) introduce steric and electronic variations. Fluorine and bromine atoms increase electronegativity, altering reactivity and binding affinity .
- Chirality: The R configuration in (6R)-6-phenyl-1,3-diazinane-2,4-dione distinguishes it from racemic or non-chiral analogs, impacting enantioselective synthesis pathways .
Comparison with Spirocyclic and Benzothiazol Derivatives
describes spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. These feature fused benzothiazol rings and spiro junctions, creating rigid 3D architectures . Unlike the target compound, these derivatives exhibit:
- Increased Structural Complexity: The spiro framework and benzothiazol groups enable diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding), useful in catalysis or material science .
- Synthetic Challenges: Multi-step synthesis involving imine formation and cyclization contrasts with simpler routes for monosubstituted diazinane-diones .
Oxane-Dione vs. Diazinane-Dione Systems
(6R)-6-Propyloxane-2,4-dione (C₈H₁₂O₃) replaces the diazinane ring with an oxane (tetrahydropyran) system . Key differences include:
- Electronic Properties : The absence of nitrogen atoms in oxane-diones reduces hydrogen-bonding capacity but increases hydrophobicity due to the propyl chain .
- Applications : Oxane-diones are often intermediates in polymer chemistry, whereas diazinane-diones are explored for bioactive molecule design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
